Benzythioguanosine
Description
6-Benzylthioguanine (CAS No.: 1874-58-4), also referred to as Benzythioguanine in some contexts, is a purine analog with the molecular formula C₁₂H₁₁N₅S and a molecular weight of 257.319 g/mol . Structurally, it features a benzylthio (-S-CH₂-C₆H₅) substitution at the 6-position of the guanine scaffold.
The compound is associated with diverse identifiers, including NSC 15747 (National Service Center), ChEMBL ID CHEMBL138342, and Wikidata Q27148915, reflecting its broad research applications .
Properties
CAS No. |
6220-32-2 |
|---|---|
Molecular Formula |
C17H19N5O4S |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-(2-amino-6-benzylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H19N5O4S/c18-17-20-14-11(15(21-17)27-7-9-4-2-1-3-5-9)19-8-22(14)16-13(25)12(24)10(6-23)26-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21) |
InChI Key |
HEWUQFYYFBVBKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N |
Other CAS No. |
6220-32-2 |
Synonyms |
benzylthioguanosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Molecular Differences
The following table summarizes critical distinctions between 6-Benzylthioguanine and related purine derivatives:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| 6-Benzylthioguanine | 1874-58-4 | C₁₂H₁₁N₅S | 257.319 | Benzylthio group at 6-position of purine |
| O⁶-Benzylguanine | Not Available | C₁₂H₁₁N₅O | 241.25 | Benzyloxy group at O⁶-position of guanine |
| 6-Thioguanosine | Not Available | C₁₀H₁₃N₅O₄S | 299.31 | Sulfur substitution at 6-position; ribose sugar moiety |
Notes:
- 6-Benzylthioguanine vs. O⁶-Benzylguanine : The sulfur atom in the benzylthio group of 6-Benzylthioguanine replaces the oxygen in O⁶-Benzylguanine’s benzyloxy group. This substitution alters electronic properties and binding affinity to target enzymes (e.g., MGMT for O⁶-Benzylguanine) .
- 6-Benzylthioguanine vs. 6-Thioguanosine: The latter includes a ribose sugar, making it a nucleoside analog. This difference impacts cellular uptake mechanisms and metabolic pathways .
6-Benzylthioguanine
- Mechanism : Likely acts as a purine antimetabolite, incorporating into DNA/RNA to disrupt replication. The benzylthio group may enhance resistance to enzymatic degradation compared to 6-thioguanine.
O⁶-Benzylguanine
- Mechanism : Inhibits O⁶-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme. This sensitizes tumors to alkylating agents like temozolomide .
- Applications: Widely studied in glioblastoma and melanoma clinical trials.
6-Thioguanosine
- Mechanism : Metabolized to 6-thioguanine nucleotides, which integrate into DNA, causing mismatch errors and apoptosis.
- Applications : Used in acute myeloid leukemia (AML) and inflammatory bowel disease (IBD).
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability: Sulfur in 6-Benzylthioguanine may reduce susceptibility to xanthine oxidase, prolonging half-life relative to 6-thioguanosine.
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